N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine
Description
Properties
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6S/c1-19(14-18-11-6-15-3-2-12(11)21-14)10-8-20(9-10)13-7-16-4-5-17-13/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDXWOUPGVEZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC4=C(S3)C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine typically involves the construction of the thiazolo[4,5-c]pyridine core followed by the introduction of the pyrazine-substituted azetidine moiety. The synthetic route may include:
Formation of the Thiazolo[4,5-c]pyridine Core: This can be achieved through the annulation of a thiazole ring to a pyridine derivative under specific reaction conditions.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions, where a pyrazine derivative is reacted with an azetidine precursor.
Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and azetidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar pharmacological activities.
Thiazolo[4,5-b]pyridines: Compounds with a similar core structure but different substituents.
Uniqueness
N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is unique due to its combination of a thiazole-pyridine core with a pyrazine-substituted azetidine moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds .
Biological Activity
N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is a compound of growing interest in pharmaceutical research due to its potential biological activity. This article explores its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 298.37 g/mol. The compound features a complex structure that includes a thiazolo-pyridine moiety and a pyrazine ring, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.37 g/mol |
| CAS Number | 2415522-61-9 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, azetidin derivatives have shown significant cytotoxicity against various cancer cell lines. In vitro evaluations indicated that certain derivatives can induce apoptosis in neoplastic cells and inhibit cell cycle progression.
The mechanism through which these compounds exert their anticancer effects often involves:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Compounds can halt the progression of cancer cells through the G2/M phase.
- Tubulin Polymerization Inhibition : Similar to colchicine, some derivatives disrupt microtubule formation, which is crucial for cell division.
Case Studies
A study evaluating various azetidin derivatives demonstrated that one compound exhibited an IC50 value of 0.34 μM against MCF-7 cancer cells, indicating potent antiproliferative activity . Another derivative was shown to induce apoptosis in B16F10 cells through specific gene regulation related to cytoskeletal dynamics and apoptosis .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Modifications to the thiazolo-pyridine core or the introduction of different substituents on the pyrazine ring can significantly affect potency and selectivity towards cancer cells.
Key Findings
- Substituent Effects : Electron-donating groups tend to enhance activity by stabilizing interactions with target proteins.
- Ring Modifications : Alterations in the thiazole or pyridine rings can lead to increased affinity for tubulin or other cellular targets.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with ESI-MS (e.g., [M+H] ion) and match with theoretical values .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity >95% .
Validation : Cross-reference spectral data with analogous compounds, such as OCM-31 or OCM-32 derivatives .
What strategies can enhance the compound's selectivity toward kinase or receptor targets?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies :
- Modify substituents on the azetidine ring (e.g., introduce electron-withdrawing groups) to modulate binding affinity. For example, fluorination at the pyrazine ring improved selectivity in GSK-3β inhibitors .
- Replace the thiazolo[4,5-c]pyridine moiety with isosteric heterocycles (e.g., thiazolo[5,4-b]pyridine) to reduce off-target effects .
- In Vitro Assays : Screen against panels of kinases (e.g., A adenosine receptor) using radioligand binding (IC) and functional cAMP assays .
Case Study : Compound 5 (Ki = 17 nM for A) achieved selectivity >100-fold over A, A, and A receptors via strategic furyl and pyrimidine substitutions .
How can computational methods like DFT elucidate the compound's electronic properties?
Advanced Research Question
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility of the azetidine ring under physiological conditions .
Application : DFT-guided design of thiazolo[4,5-c]pyridine derivatives improved metabolic stability by reducing electrophilic sulfur reactivity .
What challenges arise in scaling up synthesis, and how can they be addressed?
Advanced Research Question
- Yield Limitations : Low yields (~20–35%) in coupling steps due to steric hindrance from the thiazolo-pyridine group. Mitigation: Use Pd/Cu bimetallic catalysts or flow chemistry for efficient amide bond formation .
- Purification Complexity : Co-elution of byproducts in chromatography. Solution: Employ orthogonal purification (e.g., pH-selective extraction or crystallization from DMF/water) .
- Stability Issues : Thiazolo rings may degrade under acidic conditions. Recommendation: Store intermediates at -20°C in inert atmospheres .
Data-Driven Optimization : Reaction condition screening (e.g., temperature, solvent polarity) improved yields to >50% in analogous triazolopiperazine syntheses .
What in vivo pharmacokinetic properties should be evaluated for therapeutic potential?
Advanced Research Question
- Blood-Brain Barrier (BBB) Penetration : Assess logP (optimal range: 2–3) and polar surface area (<90 Ų). The pyrazine-thiazolo scaffold in OCM-31 showed 3.5-fold higher brain exposure than analogs .
- Metabolic Stability : Incubate with liver microsomes to measure half-life (t). Methylation of the azetidine nitrogen reduced CYP450-mediated oxidation in preclinical models .
- Oral Bioavailability : Conduct pharmacokinetic studies in rodents. Compound 1 (a DPP-IV inhibitor) achieved 80% oral bioavailability via enhanced solubility from phosphate salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
